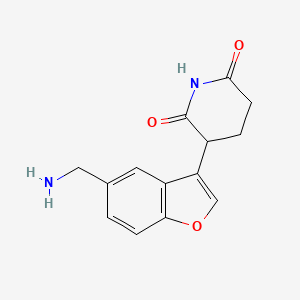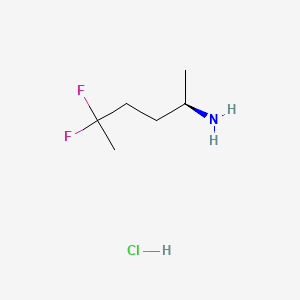
(2R)-5,5-difluorohexan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-5,5-difluorohexan-2-amine hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms on the fifth carbon of the hexane chain and an amine group on the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5,5-difluorohexan-2-amine hydrochloride typically involves the introduction of fluorine atoms into the hexane chain followed by the formation of the amine group. One common method involves the fluorination of hexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The resulting fluorinated intermediate is then subjected to amination reactions using reagents like ammonia or primary amines under controlled conditions to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2R)-5,5-difluorohexan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
(2R)-5,5-difluorohexan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of (2R)-5,5-difluorohexan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
(2R)-5,5-difluorohexan-2-amine: The free base form without the hydrochloride salt.
(2R)-5-fluorohexan-2-amine: A similar compound with only one fluorine atom.
(2R)-5,5-dichlorohexan-2-amine: A compound with chlorine atoms instead of fluorine.
Uniqueness
(2R)-5,5-difluorohexan-2-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to similar compounds with different halogens or fewer fluorine atoms.
特性
分子式 |
C6H14ClF2N |
|---|---|
分子量 |
173.63 g/mol |
IUPAC名 |
(2R)-5,5-difluorohexan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-5(9)3-4-6(2,7)8;/h5H,3-4,9H2,1-2H3;1H/t5-;/m1./s1 |
InChIキー |
VMKXYECPIWITSY-NUBCRITNSA-N |
異性体SMILES |
C[C@H](CCC(C)(F)F)N.Cl |
正規SMILES |
CC(CCC(C)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


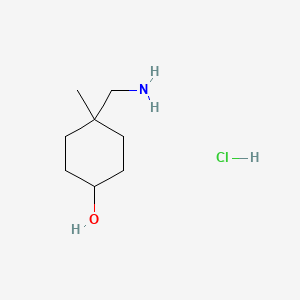
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
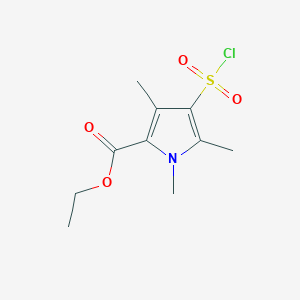

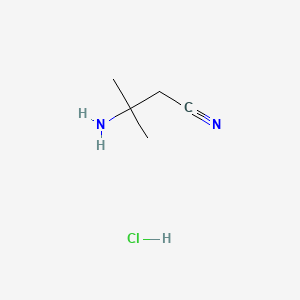
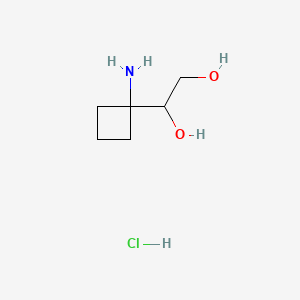
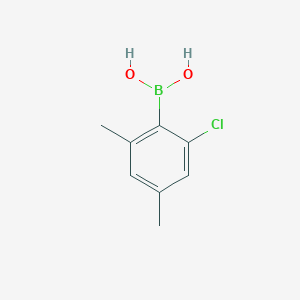
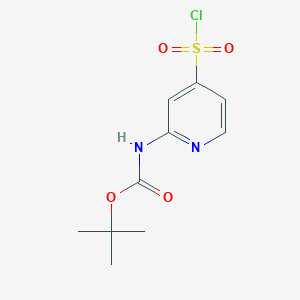
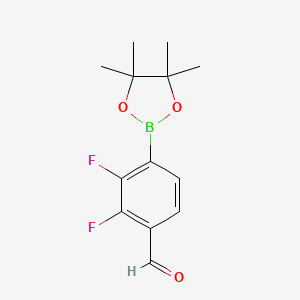
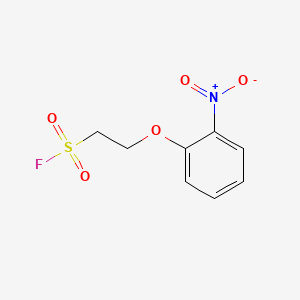

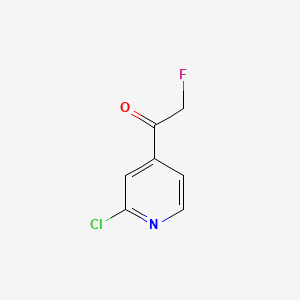
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
